molecular formula C21H25NO6 B2718014 Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate CAS No. 301306-49-0

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate

Cat. No.: B2718014
CAS No.: 301306-49-0
M. Wt: 387.432
InChI Key: CVZFGUFGHBUTRH-UHFFFAOYSA-N
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Description

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate is a synthetic compound featuring a 3,4,5-trimethoxybenzamido group linked to a benzoate ester with an isobutyl chain. This structure combines a bioactive trimethoxyphenyl moiety—common in microtubule-targeting anticancer agents—with an ester group that modulates lipophilicity and bioavailability.

Properties

IUPAC Name

2-methylpropyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-13(2)12-28-21(24)14-6-8-16(9-7-14)22-20(23)15-10-17(25-3)19(27-5)18(11-15)26-4/h6-11,13H,12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFGUFGHBUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamido group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzamido group can produce isobutyl 4-aminobenzoate.

Scientific Research Applications

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester vs. Amide Derivatives
  • Ethyl 4-(3,4,5-trimethoxybenzamido)benzoate (): Replacing the isobutyl group with an ethyl ester reduces steric bulk and lipophilicity. The isobutyl variant may offer improved cellular uptake due to higher lipophilicity.
  • Amide Derivatives :
    Thiazole peptidomimetics like (S)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxylic acid (6) () replace the ester with an amide, enhancing hydrogen-bonding capacity but reducing metabolic stability. Such compounds show moderate to high cytotoxicity (e.g., compound 20 with IC50 = 21% yield and 100% HPLC purity) .

Substituent Effects on Aromatic Rings
  • Electron-Donating vs. Electron-Withdrawing Groups: In cinnamide-quinoline hybrids, electron-donating methoxy groups at the cinnamide para position (e.g., compound 6e) enhance cytotoxicity (IC50 = 2.46 μM), while electron-withdrawing bromine (compound 6g) reduces activity (IC50 = 41.31 μM) . The trimethoxybenzamido group in the target compound likely contributes similarly by stabilizing interactions with tubulin or other targets.
  • Fluorine Substituents :
    Methylated epigallocatechin derivatives esterified with 4-fluoro-3-(3,4,5-trimethoxybenzamido)benzoic acid (compound 19 , ) demonstrate how fluorine introduction alters electronic properties. The isobutyl ester’s steric effects may complement such electronic modifications.

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility
  • Isobutyl vs. For example, ethyl 4-(dimethylamino)benzoate () has higher reactivity but lower lipophilicity than its methacrylate analogs.
  • Amide vs. Ester Stability :
    Amides (e.g., compound 6 in ) resist hydrolysis better than esters, which may undergo enzymatic cleavage. However, esters like the target compound could act as prodrugs, releasing active acids in vivo.

Cytotoxic Activity and Mechanisms

Tubulin Polymerization Inhibition
  • The trimethoxybenzamido moiety is a known pharmacophore in tubulin inhibitors (e.g., combretastatin analogs, ). Hybrids like 2-(3,4,5-trimethoxybenzamido)cinnamide-quinolines () inhibit tubulin assembly with IC50 values <7 μM, suggesting the target compound may share this mechanism.
Cell Cycle Effects
  • Pyrrolizines with trimethoxybenzamido groups () induce G2/M arrest, a hallmark of microtubule disruption. The isobutyl ester’s enhanced lipophilicity may improve nuclear uptake, potentiating similar effects.

Biological Activity

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate is a synthetic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H25NO6
  • Molecular Weight : 387.432 g/mol
  • Functional Groups : Contains a benzamido group and three methoxy groups, which are believed to enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against a range of pathogens. The presence of methoxy groups may contribute to its efficacy by enhancing lipophilicity and membrane permeability.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Early studies indicate that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cell growth and apoptosis.
  • Signaling Pathway Modulation : It may influence pathways related to cell survival and death, potentially through the inhibition of key growth factors or their receptors.

Antimicrobial Studies

  • A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains (Table 1).
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Studies

  • In vitro studies on cancer cell lines revealed that this compound reduced cell viability significantly compared to control groups. The IC50 values for various cancer cell lines are summarized in Table 2.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

Case Studies

  • Case Study on Anticancer Effects : A recent publication explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage.
  • Antimicrobial Efficacy Against Drug-resistant Strains : Another study focused on the antimicrobial activity of this compound against drug-resistant strains of Staphylococcus aureus. Results indicated that the compound was effective in reducing bacterial load in vitro and showed promise for further development as a therapeutic agent.

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